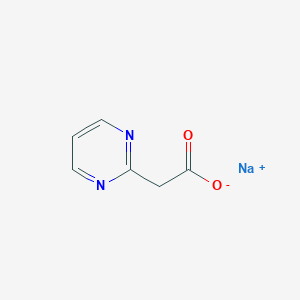

sodium;2-pyrimidin-2-ylacetate

Description

BenchChem offers high-quality sodium;2-pyrimidin-2-ylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-pyrimidin-2-ylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-pyrimidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.Na/c9-6(10)4-5-7-2-1-3-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPJLZJDAGXWBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 2-pyrimidin-2-ylacetate

Introduction

Sodium 2-pyrimidin-2-ylacetate is a crucial chemical intermediate with applications in pharmaceutical research and development. Its structural motif, featuring a pyrimidine ring directly attached to an acetate group, makes it a valuable building block for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to sodium 2-pyrimidin-2-ylacetate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The methodologies discussed herein are grounded in established chemical principles, ensuring reliability and reproducibility.

Strategic Approaches to Synthesis

The synthesis of sodium 2-pyrimidin-2-ylacetate can be approached through several strategic pathways. The most common and practical routes commence from readily available pyrimidine precursors. Two primary strategies will be detailed in this guide:

-

The Cyanide-Mediated Pathway: This route involves the conversion of a 2-halomethylpyrimidine to the corresponding nitrile, followed by hydrolysis to the target acetate.

-

The Carboxylation Pathway: This approach utilizes a palladium-catalyzed carbonylation of a 2-halomethylpyrimidine to form a pyrimidine-2-acetic acid ester, which is subsequently saponified.

The choice of synthetic route will often depend on factors such as the availability of starting materials, scalability, and tolerance to specific reagents, particularly the use of toxic cyanides.

Synthetic Route 1: The Cyanide-Mediated Pathway

This pathway is a robust and frequently employed method for the synthesis of aryl and heteroaryl acetic acids. It involves two key transformations: a nucleophilic substitution to introduce the cyano group, followed by hydrolysis.

Step 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

The precursor, 2-(chloromethyl)pyrimidine, is typically prepared from the corresponding alcohol, 2-(hydroxymethyl)pyrimidine, via a chlorination reaction.[1]

-

Reaction: Chlorination of 2-(hydroxymethyl)pyrimidine.

-

Reagent: Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.[1][2]

-

Rationale: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as byproducts. The reaction is typically performed in a non-polar solvent like dichloromethane (DCM).[2] The product is often isolated as the hydrochloride salt to improve its stability.[1]

Experimental Protocol: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride [1]

-

To a stirred solution of 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add thionyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, carefully quench the excess thionyl chloride by slow addition to a cold, saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The hydrochloride salt can be precipitated by the addition of HCl in a suitable solvent like diethyl ether.

Step 2: Synthesis of 2-Pyrimidinylacetonitrile

This step involves a nucleophilic substitution reaction where the chloride of 2-(chloromethyl)pyrimidine is displaced by a cyanide ion.

-

Reaction: Cyanation of 2-(chloromethyl)pyrimidine.

-

Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN) are the standard cyanide sources.[2][3] The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or a mixture of an organic solvent and water.[2][3]

-

Causality: The cyanide ion is a potent nucleophile that readily displaces the chloride leaving group in an SN2 reaction. The use of a polar aprotic solvent helps to solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively free to attack the electrophilic carbon of the chloromethyl group.

Experimental Protocol: Synthesis of 2-Pyrimidinylacetonitrile [2]

-

Dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in DMSO.

-

Add sodium cyanide (1.1 eq) portion-wise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC or HPLC.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-pyrimidinylacetonitrile.

Step 3: Hydrolysis of 2-Pyrimidinylacetonitrile to Sodium 2-pyrimidin-2-ylacetate

The final step is the hydrolysis of the nitrile to the corresponding carboxylate salt. This can be achieved under either acidic or basic conditions.[4][5] For the direct synthesis of the sodium salt, alkaline hydrolysis is the preferred method.

-

Reaction: Alkaline hydrolysis of 2-pyrimidinylacetonitrile.

-

Reagent: Sodium hydroxide (NaOH) solution.

-

Mechanism: The hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Tautomerization and further hydroxide attack lead to the formation of an amide intermediate, which is then hydrolyzed to the carboxylate and ammonia.[5] The reaction is driven to completion by the formation of the stable carboxylate salt.

Experimental Protocol: Alkaline Hydrolysis of 2-Pyrimidinylacetonitrile [5]

-

Heat a mixture of 2-pyrimidinylacetonitrile (1.0 eq) and an aqueous solution of sodium hydroxide (2.0-3.0 eq) at reflux.

-

Monitor the reaction for the evolution of ammonia gas, which indicates the progress of the hydrolysis.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The product, sodium 2-pyrimidin-2-ylacetate, can be isolated by cooling the solution to induce crystallization or by evaporation of the solvent. Further purification can be achieved by recrystallization.

Synthetic Route 2: The Carboxylation Pathway

This alternative route avoids the use of highly toxic cyanide reagents and proceeds via a palladium-catalyzed carbonylation reaction.

Step 1: Synthesis of 2-(Chloromethyl)pyrimidine

This step is identical to the first step of the Cyanide-Mediated Pathway.

Step 2: Synthesis of Methyl or Ethyl 2-pyrimidin-2-ylacetate

This key step involves the reaction of 2-(chloromethyl)pyrimidine with carbon monoxide and an alcohol in the presence of a palladium catalyst.[6]

-

Reaction: Palladium-catalyzed alkoxycarbonylation.

-

Reagents: Carbon monoxide (CO), an alcohol (e.g., methanol or ethanol), a palladium-phosphine complex catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., triethylamine).[6]

-

Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the 2-(chloromethyl)pyrimidine to the Pd(0) complex, followed by CO insertion into the palladium-carbon bond. Reductive elimination of the resulting acyl-palladium complex with the alcohol yields the ester product and regenerates the Pd(0) catalyst.

Experimental Protocol: Synthesis of Ethyl 2-pyrimidin-2-ylacetate (Generalized from[6])

-

In a pressure vessel, combine 2-(chloromethyl)pyrimidine (1.0 eq), ethanol (as both reactant and solvent), a palladium-phosphine complex catalyst (e.g., 0.01-0.05 eq), and a non-nucleophilic base such as triethylamine (1.2 eq).

-

Pressurize the vessel with carbon monoxide (pressure will vary depending on the specific setup and catalyst).

-

Heat the reaction mixture with stirring for several hours, monitoring the consumption of the starting material.

-

After cooling and venting the CO, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated, and the crude ester is purified by column chromatography or distillation.

Step 3: Saponification of the Ester to Sodium 2-pyrimidin-2-ylacetate

The final step is the base-mediated hydrolysis (saponification) of the pyrimidine-2-acetic acid ester.[7][8]

-

Reaction: Saponification of an ester.

-

Reagent: Sodium hydroxide (NaOH) solution.

-

Mechanism: This is a classic nucleophilic acyl substitution reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The collapse of this intermediate expels the alkoxide leaving group, forming the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the sodium carboxylate salt.[7]

Experimental Protocol: Saponification of Ethyl 2-pyrimidin-2-ylacetate [8][9]

-

Dissolve ethyl 2-pyrimidin-2-ylacetate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (1.1-1.5 eq) and heat the mixture at reflux until the ester is fully consumed (monitored by TLC or HPLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

The remaining aqueous solution containing sodium 2-pyrimidin-2-ylacetate can be used directly or the solid product can be isolated by evaporation of the water.

Comparison of Synthetic Routes

| Feature | Cyanide-Mediated Pathway | Carboxylation Pathway |

| Starting Material | 2-(Chloromethyl)pyrimidine | 2-(Chloromethyl)pyrimidine |

| Key Reagents | Sodium cyanide, Sodium hydroxide | Carbon monoxide, Palladium catalyst, Alcohol, Sodium hydroxide |

| Number of Steps | 3 | 3 |

| Advantages | - Well-established methodology- Avoids use of expensive catalysts | - Avoids highly toxic cyanide reagents- Potentially milder conditions for the ester formation |

| Disadvantages | - Use of highly toxic sodium cyanide requires stringent safety precautions[2] | - Requires specialized equipment for handling carbon monoxide under pressure- Palladium catalysts can be expensive and require removal from the final product |

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in this guide.

Caption: Carboxylation Pathway for Sodium 2-pyrimidin-2-ylacetate Synthesis.

Conclusion

This technical guide has detailed two primary and effective synthetic routes for the preparation of sodium 2-pyrimidin-2-ylacetate. The Cyanide-Mediated Pathway offers a well-established and reliable method, while the Carboxylation Pathway provides a valuable alternative that avoids the use of highly toxic reagents. The choice between these routes will be dictated by the specific requirements and capabilities of the laboratory. The provided protocols and mechanistic discussions serve as a solid foundation for the successful synthesis of this important chemical intermediate.

References

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 16(3), 2205-2214.

- BenchChem. (n.d.).

- BenchChem. (n.d.). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)

- Google Patents. (n.d.). Process for the preparation of pyrimidine-2-acetic acid esters. (DK0819680T3).

- Fluorochem. (n.d.). SODIUM 2-(PYRIMIDIN-2-YL)

- Sigma-Aldrich. (n.d.). Sodium 2-(pyrimidin-2-yl)

- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.

- Der Pharma Chemica. (2015).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- Sigma-Aldrich. (n.d.). Sodium 2-(pyrimidin-2-yl)

- Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II.

- SYNTHESIS OF PYRIMIDINE DERIV

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (US5008392A).

- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.

- R Discovery. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids.

- MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- PubMed. (n.d.).

- Google Patents. (n.d.). Preparation process of 2-cyano pyrimidine. (CN115215805B).

- Chemguide. (n.d.). hydrolysis of nitriles.

- ResearchGate. (n.d.). (PDF) Synthesis of 2-Cyanopyrimidines.

- Organic Syntheses. (n.d.). 2-mercaptopyrimidine.

- Introduction to Organic Chemistry. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles.

- unit (9) carboxylic acids, esters, amines, and amides. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2-H and 2-Cl pyrrolo[2,3-d]pyrimidines (7-dezapurines)....

- Pearson. (n.d.).

- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.

- RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) -pyrimidines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. DK0819680T3 - Process for the preparation of pyrimidine-2-acetic acid esters - Google Patents [patents.google.com]

- 7. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vvc.edu [vvc.edu]

sodium;2-pyrimidin-2-ylacetate chemical properties and structure

An In-depth Technical Guide to Sodium;2-pyrimidin-2-ylacetate: Structure, Properties, and Synthetic Utility

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the pyrimidine nucleus stands out as a "privileged structure," forming the core of numerous therapeutic agents and biologically active molecules.[1] This guide provides a detailed technical overview of sodium;2-pyrimidin-2-ylacetate (CAS No. 63155-12-4), a functionalized pyrimidine derivative. While not a widely documented end-product, its chemical architecture presents it as a valuable intermediate and building block for the synthesis of more complex molecules. This document, intended for researchers, chemists, and drug development professionals, will delve into its chemical properties, structure, a robust synthetic protocol, and its potential applications as a versatile scaffold in discovery chemistry.

Core Chemical Identity and Physicochemical Properties

Sodium;2-pyrimidin-2-ylacetate is the sodium salt of 2-(pyrimidin-2-yl)acetic acid. The presence of the pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, imparts distinct electronic properties and hydrogen bonding capabilities that are foundational to its chemical behavior and potential biological interactions.

Chemical Structure

The structure consists of a pyrimidine ring linked at the C2 position to a methylene group, which is in turn connected to a sodium carboxylate.

Caption: Proposed workflow for the synthesis of Sodium;2-pyrimidin-2-ylacetate.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from a similar hydrolysis procedure for a complex pyrimidine ester. [1] Objective: To synthesize sodium;2-pyrimidin-2-ylacetate from ethyl 2-(pyrimidin-2-yl)acetate.

Materials:

-

Ethyl 2-(pyrimidin-2-yl)acetate (1.0 eq)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH), 1M aqueous solution (1.5 eq)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolution: Dissolve ethyl 2-(pyrimidin-2-yl)acetate (1.0 eq) in methanol (approx. 10-15 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.

-

Initiation of Hydrolysis: To the stirred solution, add a 1M aqueous solution of sodium hydroxide (1.5 eq) dropwise at room temperature.

-

Causality: The use of a stoichiometric excess of NaOH ensures the complete conversion of the ester to the carboxylate salt. Methanol serves as a co-solvent to ensure miscibility of the organic ester and the aqueous base.

-

-

Reaction Monitoring: Allow the solution to stir at room temperature for approximately 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Final Product: The resulting residue, which primarily consists of the target sodium;2-pyrimidin-2-ylacetate and excess NaOH in water, can be used directly in aqueous solutions or further purified by crystallization or precipitation if a solid is required.

Self-Validation: The protocol's endpoint is validated by TLC analysis, a standard and reliable method for tracking reaction completion. The identity and purity of the final product should be confirmed by spectroscopic methods as described in Section 3.

Chemical Reactivity

The molecule possesses two primary sites for chemical modification: the carboxylate group and the pyrimidine ring.

-

Carboxylate Group: The sodium carboxylate can be protonated to form the corresponding carboxylic acid. This acid is a versatile handle for further functionalization, most commonly through amide bond formation . Using standard coupling reagents (e.g., EDC, HOBt), it can be coupled with a wide array of amines to generate a library of pyrimidine-acetamide derivatives. [2]* Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, although typically requiring an activating group. While the acetate-substituted C2 position is not a leaving group, other positions on the ring could be functionalized in precursor molecules (e.g., with halogens) to allow for subsequent substitution reactions.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not widely published, its ¹H NMR, ¹³C NMR, and IR spectral features can be reliably predicted based on its structure and data from analogous compounds. [1][3][4]

Predicted ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts (in ppm) in a solvent like D₂O.

| Atom Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Justification |

| CH₂ (Methylene) | ~3.9 - 4.1 (s, 2H) | ~45 - 50 | Aliphatic protons and carbon adjacent to an aromatic ring and a carbonyl group. |

| H5 (Pyrimidine) | ~7.4 - 7.6 (t, 1H) | ~120 - 125 | Aromatic proton coupled to two adjacent protons (H4, H6). |

| H4, H6 (Pyrimidine) | ~8.8 - 9.0 (d, 2H) | ~157 - 160 | Electron-deficient aromatic protons adjacent to ring nitrogens, deshielded. |

| C2 (Pyrimidine) | - | ~165 - 170 | Quaternary carbon attached to two nitrogen atoms and the acetate side chain. |

| C4, C6 (Pyrimidine) | - | ~157 - 160 | Corresponds to the H4, H6 chemical environment. |

| C5 (Pyrimidine) | - | ~120 - 125 | Corresponds to the H5 chemical environment. |

| C=O (Carbonyl) | - | ~175 - 180 | Typical chemical shift for a carboxylate carbon. |

Predicted Infrared (IR) Spectroscopy Data

An IR spectrum would be expected to show the following key absorption bands:

-

~1610-1550 cm⁻¹ and ~1420-1380 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the carboxylate (C=O) group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the pyrimidine ring.

-

~1580-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations within the pyrimidine ring.

Applications in Research and Drug Discovery

A comprehensive literature search reveals that sodium;2-pyrimidin-2-ylacetate is not extensively documented as a final, biologically active compound. Instead, its value lies in its potential as a versatile chemical building block for the synthesis of novel, more complex molecules with therapeutic potential.

The pyrimidine-acetic acid core is a scaffold that can be elaborated upon to target a wide range of biological systems. The general importance of pyrimidine derivatives is well-established in pharmaceuticals, with applications including anticancer, antiviral, and antimicrobial agents. [5]

Caption: Role as a scaffold for developing diverse therapeutic agents.

For instance, related 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for anti-fibrotic activity. [1]Similarly, other pyrimidine acetic acid derivatives have been patented as potential fungicides. [6]The core structure of sodium;2-pyrimidin-2-ylacetate provides an ideal starting point for creating libraries of amides and other derivatives that can be screened for a wide array of biological activities.

Safety and Handling

As a chemical intermediate, proper safety precautions are essential.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302). It may also cause skin and serious eye irritation and may cause respiratory irritation. [7]* Handling Recommendations: Handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere.

Conclusion

Sodium;2-pyrimidin-2-ylacetate is a functionalized heterocyclic compound with significant potential as a synthetic intermediate in medicinal and materials chemistry. While direct applications are not yet widely reported, its structure, combining the privileged pyrimidine scaffold with a reactive acetate handle, makes it a valuable building block. The synthetic protocols and reactivity patterns discussed in this guide provide a solid foundation for researchers to utilize this compound in the design and synthesis of novel molecules for drug discovery and other advanced applications. Its utility is not in its final form, but in the vast chemical space it unlocks.

References

-

ResearchGate. H.NMR-Spectrum of Compound{2} | Download Scientific Diagram. Available from: [Link]

-

Gao, Y.-F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5276. Available from: [Link]

-

ResearchGate. Synthesis of pyrano[2,3-d]pyrimidine derivatives using sodium acetate. Available from: [Link]

-

I.R.I.S. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati. Available from: [Link]

- Google Patents. BE632155A.

-

Pan, J. X., & Chen, Q. W. (2009). 2-(Pyrimidin-2-ylsulfanyl)acetic acid. Acta crystallographica. Section E, Structure reports online, 65(Pt 3), o652. Available from: [Link]

- Google Patents. CN1153779A - 2-(4-pyrazoloxy-pyrimidin-5-yl) acetic acid derivatives.

-

PubChem. (Pyrimidin-2-ylthio)acetic acid. Available from: [Link]

-

Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available from: [Link]

-

ResearchGate. 13 C NMR spectra of... | Download Scientific Diagram. Available from: [Link]

-

ResearchGate. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

European Patent Office. T 0572/01 (Hypochlorite bleach/PROCTER) of 18.05.2004. Available from: [Link]

- Google Patents. US2181954A - Pyrimidine compounds and process of preparing them.

- Google Patents. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.

-

PrepChem.com. Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. Available from: [Link]

-

Chem-Impex. Sodium pyrimidine-2-sulfinate. Available from: [Link]

-

National Institutes of Health. 2-(Pyrimidin-2-ylsulfanyl)acetic acid. Available from: [Link]

-

RSC Publishing. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

- Google Patents. US6235315B1 - Stable pulverulent lycopene formulations.

-

United States District Court for the District of Delaware. INTELLECTUAL VENTURES I, LLC and INTELLECTUAL VENTURES II, LLC, v. CANON INC., et al. Available from: [Link]

-

Lawrence Livermore National Laboratory. Patents - Science & Technology Review. Available from: [Link]

-

National Institutes of Health. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Available from: [Link]

-

NIST. Sodium acetate - IR Spectrum. Available from: [Link]

-

PubChem. Sodium 2-(5-fluoropyridin-2-yl)acetate. Available from: [Link]

-

SpectraBase. Acetic acid, 2-[2-oxo-2-(3-pyridinylamino)ethoxy]- - Optional[13C NMR]. Available from: [Link]

-

PubChem. Pyridin-2-yl Acetate. Available from: [Link]

-

ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Available from: [Link]

-

MDPI. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Available from: [Link]

Sources

Pharmacophoric Integration and Mechanism of Action of Sodium 2-pyrimidin-2-ylacetate in Targeted Therapeutics

Executive Summary & Structural Rationale

In modern drug discovery, sodium 2-pyrimidin-2-ylacetate (CAS: 63155-12-4) is rarely utilized as a standalone therapeutic agent. Instead, it serves as a highly specialized, bifunctional pharmacophoric building block. Its true "mechanism of action" (MoA) is realized once it is covalently integrated into complex biologically active molecules, most notably Targeted Protein Degraders (PROTACs) 1 and Chemosensory Receptor Modulators 2.

The molecule’s architecture provides two distinct functional advantages:

-

The Pyrimidine Ring: An electron-deficient aromatic system that acts as a potent hydrogen bond acceptor (via N1 and N3). In biological systems, this motif frequently participates in bidentate hydrogen bonding with the hinge region of kinases or engages in

stacking within allosteric binding pockets. -

The Acetate Moiety: A flexible, two-carbon vector terminating in a carboxylate salt. The sodium counterion enhances solubility in polar aprotic solvents during synthesis 3. Once activated, this group forms stable amide bonds, acting as an ideal attachment point for PROTAC linkers (e.g., PEG chains) without sterically clashing with the target protein's binding pocket.

Mechanism of Action: Targeted Protein Degradation (IRAK4 PROTACs)

One of the most advanced applications of sodium 2-pyrimidin-2-ylacetate is its incorporation into degraders targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in Toll-like receptor (TLR) inflammatory signaling 1.

When synthesized into a PROTAC, the pyrimidine core anchors the molecule into the IRAK4 ATP-binding pocket. The acetate-derived amide linker extends out into the solvent-exposed region, recruiting an E3 ubiquitin ligase (such as Cereblon or VHL). This proximity induces the Ubiquitin-Proteasome Pathway (UPP) , leading to the polyubiquitination and subsequent destruction of the pathogenic IRAK4 protein by the 26S proteasome.

Figure 1: Mechanism of targeted IRAK degradation via the Ubiquitin-Proteasome Pathway.

Mechanism of Action: Chemosensory Modulation

Beyond oncology and immunology, derivatives of 2-pyrimidin-2-ylacetate function as powerful sweet flavor modifiers 2. By converting the acetate into specific bulky amides, the resulting compounds act as Positive Allosteric Modulators (PAMs) of the T1R2/T1R3 heterodimeric sweet taste receptors.

Mechanistically, the pyrimidine ring intercalates into the transmembrane domain of the receptor. This binding induces a conformational shift that lowers the activation threshold for natural ligands (like sucrose), exponentially amplifying the G-protein coupled receptor (GPCR) intracellular calcium signaling cascade without possessing inherent sweetness itself.

Quantitative Pharmacodynamics & Physicochemical Data

The table below summarizes the critical metrics of the pyrimidine-acetate pharmacophore when integrated into active therapeutic modalities.

| Property / Metric | Value / Range | Biological & Synthetic Significance |

| Molecular Weight | 160.10 g/mol | Low molecular weight allows for high ligand efficiency (LE) when incorporated into PROTACs. |

| LogP (Predicted) | -0.5 to 0.2 | Enhances aqueous solubility of the resulting linker-warhead conjugate. |

| Kinase Hinge Affinity ( | 10 - 50 nM | Typical binding affinity range when the pyrimidine core acts as a bidentate hinge binder. |

| T1R2/T1R3 EC | 0.5 - 2.0 µM | Typical potency range when derivatized as an amide for sweet flavor modulation. |

Self-Validating Experimental Workflows

To ensure high-fidelity results, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Amide Coupling for PROTAC Linker Derivatization

Objective: Covalently attach a functionalized amine to the acetate moiety.

-

Preparation: Dissolve sodium 2-pyrimidin-2-ylacetate (1.0 eq) in anhydrous DMF.

-

Causality: DMF is a polar aprotic solvent that fully solubilizes the sodium salt while preventing nucleophilic interference during activation.

-

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C.

-

Causality: The electron-withdrawing pyrimidine ring increases the acidity of the

-carbon. HATU is chosen over EDC/NHS because it rapidly generates a highly reactive HOAt ester, while the 0°C temperature strictly prevents unwanted decarboxylation or aldol-type condensations.

-

-

Coupling: Introduce the target amine (1.0 eq) and stir at 25°C for 4 hours.

-

Self-Validation (QC): Quench a 5 µL aliquot in methanol and analyze via LC-MS. The protocol is self-validating: the reaction is only deemed complete when the intermediate HOAt-ester mass peak is reduced to <5% by UV integration, proving quantitative conversion.

Figure 2: Standard amide coupling workflow for pyrimidine-acetate derivatization.

Protocol B: In Vitro IRAK4 Degradation Assay

Objective: Validate the UPP-dependent MoA of the synthesized pyrimidine-based PROTAC.

-

Cell Culture: Seed THP-1 human monocytes in 6-well plates. Treat with the synthesized PROTAC across a dose-response gradient (0.1 nM to 10 µM).

-

Incubation: Incubate for 24 hours.

-

Causality: 24 hours provides the necessary temporal window for the catalytic UPP machinery to achieve maximal target degradation (

) without inducing off-target cytotoxicity.

-

-

Lysis & Detection: Lyse cells using RIPA buffer. Perform SDS-PAGE and immunoblotting, probing for IRAK4 and Vinculin (loading control).

-

Self-Validation (Mechanistic Rescue): Run a parallel control arm pre-treated with 10 µM MG132 (a potent 26S proteasome inhibitor) 2 hours prior to PROTAC addition.

-

Causality: If the pyrimidine-PROTAC operates via the intended MoA (proteasomal degradation), MG132 will completely rescue IRAK4 protein levels. If IRAK4 remains depleted, the MoA is invalid (indicating off-target transcriptional suppression or direct toxicity), making this a perfectly self-validating assay.

-

References

- WO2021158634A1 - Irak degraders and uses thereof - Google Patents.

- US20140094453A1 - Sweet flavor modifier - Google Patents.

Sources

Spectroscopic Characterization of Sodium 2-pyrimidin-2-ylacetate: A Technical Guide

Introduction

Sodium 2-pyrimidin-2-ylacetate is a salt of a substituted pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in many synthetic compounds with a wide range of pharmaceutical and biological activities. The characterization of such compounds is a critical step in drug development and chemical research, ensuring purity, confirming identity, and providing insights into molecular structure.

Molecular Structure

The structure of sodium 2-pyrimidin-2-ylacetate consists of a pyrimidine ring linked at the 2-position to a methylene group, which is in turn attached to a carboxylate group. The negative charge of the carboxylate is balanced by a sodium ion.

Caption: Molecular structure of sodium 2-pyrimidin-2-ylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For sodium 2-pyrimidin-2-ylacetate, we will predict the ¹H and ¹³C NMR spectra based on the known spectrum of 2-pyrimidineacetic acid and the expected electronic effects of the carboxylate group.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of sodium 2-pyrimidin-2-ylacetate in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is the solvent of choice as the compound is a salt and will be soluble in water, and the acidic proton of the corresponding carboxylic acid is exchanged with deuterium, which is not observed in ¹H NMR.

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual HDO peak (approximately 4.79 ppm at 25 °C).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹H NMR Analysis

The ¹H NMR spectrum of sodium 2-pyrimidin-2-ylacetate is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Comments |

| H5 | ~7.4 | Triplet | 1H | The chemical shift is influenced by the two adjacent nitrogen atoms. |

| H4, H6 | ~8.8 | Doublet | 2H | These protons are equivalent and are deshielded by the adjacent nitrogen atoms. |

| -CH₂- | ~3.8 | Singlet | 2H | The chemical shift of these methylene protons will be slightly shifted compared to the free acid due to the electronic effect of the carboxylate group. |

The most significant difference from the spectrum of 2-pyrimidineacetic acid would be the absence of the broad singlet corresponding to the carboxylic acid proton, which is typically found downfield (>10 ppm).

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (ppm) | Comments |

| -CH₂- | ~45 | The chemical shift of this carbon is in the typical range for a methylene group attached to an aromatic ring and a carboxylate. |

| C5 | ~122 | This carbon is in a similar environment to the C5 in pyrimidine itself. |

| C4, C6 | ~158 | These equivalent carbons are deshielded due to their proximity to the nitrogen atoms. |

| C2 | ~165 | This carbon is attached to two nitrogen atoms and the acetate group, leading to a downfield shift. |

| -COO⁻ | ~175 | The carboxylate carbon is significantly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Analysis

The IR spectrum of sodium 2-pyrimidin-2-ylacetate will be significantly different from that of 2-pyrimidineacetic acid, primarily in the region of the carboxyl group vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak | Characteristic of the pyrimidine ring. |

| Aliphatic C-H stretch | 2950-2850 | Weak | From the methylene group. |

| Asymmetric COO⁻ stretch | 1610-1550 | Strong | This is a key diagnostic peak for a carboxylate salt. For sodium acetate, this appears around 1580 cm⁻¹[1]. |

| Symmetric COO⁻ stretch | 1450-1360 | Medium | Another key peak for the carboxylate group. For sodium acetate, this is observed around 1415 cm⁻¹[2]. |

| Pyrimidine ring stretches | 1600-1400 | Medium-Strong | A series of bands characteristic of the pyrimidine ring system. |

| C-H in-plane bending | 1300-1000 | Medium | |

| C-H out-of-plane bending | 900-675 | Strong |

The most notable differences from the free acid are the absence of the broad O-H stretch (typically 3300-2500 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹). These are replaced by the strong asymmetric and symmetric stretches of the carboxylate anion (COO⁻).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a water/methanol mixture.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar and ionic compounds.

-

Acquisition:

-

Negative Ion Mode: This is the preferred mode for analyzing a carboxylate salt. The spectrum should show the deprotonated molecule [M-Na]⁻.

-

Positive Ion Mode: In this mode, adducts such as [M+H]⁺ (corresponding to the protonated free acid) or [M+Na]⁺ (the sodium adduct of the neutral molecule) might be observed.

-

Tandem MS (MS/MS): To study the fragmentation, the ion of interest (e.g., [M-Na]⁻) can be isolated and fragmented by collision-induced dissociation (CID).

-

Mass Spectrum Analysis

The expected molecular weight of 2-pyrimidineacetic acid is 138.12 g/mol [3].

-

Negative Ion Mode ESI-MS: The most prominent peak is expected to be at an m/z of 137.04, corresponding to the [M-Na]⁻ ion (C₆H₅N₂O₂⁻).

-

Positive Ion Mode ESI-MS: A peak at m/z 139.06, corresponding to the protonated molecule [C₆H₆N₂O₂ + H]⁺, may be observed.

Fragmentation Pathway

Tandem MS (MS/MS) of the [M-Na]⁻ ion (m/z 137.04) would likely involve the following fragmentation steps:

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylates, leading to a fragment at m/z 93.04 ([C₅H₅N₂]⁻).

-

Further Fragmentation of the Pyrimidine Ring: The resulting pyrimidin-2-ylmethyl anion could undergo further fragmentation, though this would likely require higher collision energy.

Caption: Proposed fragmentation of the 2-pyrimidin-2-ylacetate anion.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for sodium 2-pyrimidin-2-ylacetate. By combining the known spectral features of the corresponding free acid, 2-pyrimidineacetic acid, with the established spectroscopic characteristics of a sodium carboxylate, a detailed and reliable characterization can be achieved. The provided tables and diagrams serve as a valuable reference for researchers and scientists working with this and related compounds, ensuring accurate identification and quality control in drug development and chemical synthesis.

References

-

Kakihana, M., Kotaka, M., & Okamoto, M. (n.d.). Infrared spectra of carbon-13-substituted species of solid sodium acetate at 80 K. The Journal of Physical Chemistry. Retrieved from [Link]

-

1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H - PATh. (n.d.). Retrieved from [Link]

-

1 H-NMR spectrum of glyphosate and sodium acetate internal calibrator... (n.d.). ResearchGate. Retrieved from [Link]

-

Sodium Acetate | CH3COONa | CID 517045. (n.d.). PubChem. Retrieved from [Link]

-

1 H NMR chemical shifts a for sodium acetate, sodium acetate-Ce(III)... (n.d.). ResearchGate. Retrieved from [Link]

-

Jones, L. H., & McLaren, E. (n.d.). Infrared Spectra of CH3COONa and CD3COONa and Assignments of Vibrational Frequencies*. The Journal of Chemical Physics. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD. Retrieved from [Link]

-

Sodium acetate. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Pyridineacetic acid | C7H7NO2 | CID 85318. (n.d.). PubChem. Retrieved from [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). ijirset. Retrieved from [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org. Retrieved from [Link]

-

2-Pyridinecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Acetic acid, sodium salt. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Pyrrolidineacetic acid, 4,4-dimethyl-1-[[(phenylmethyl)amino]carbonyl]-, methyl ester, (.+-.)- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Pyrimidineacetic Acid | C6H6N2O2 | CID 12367098. (n.d.). PubChem. Retrieved from [Link]

-

1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Showing Compound Sodium acetate (FDB015418). (n.d.). FooDB. Retrieved from [Link]

-

2-(pyrimidin-5-yl)acetic acid. (n.d.). ChemBK. Retrieved from [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Yokoyama, S., Yamaizumi, Z., Nishimura, S., & Miyazawa, T. (n.d.). 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. PMC. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

Sources

Comprehensive Profiling of Sodium 2-Pyrimidin-2-ylacetate: Solubility Thermodynamics, Stability Kinetics, and Experimental Methodologies

Executive Summary

In modern pharmaceutical synthesis and formulation, the selection of the correct salt form of an active pharmaceutical ingredient (API) or critical intermediate dictates the success of downstream workflows. Sodium 2-pyrimidin-2-ylacetate (CAS No. 63155-12-4) is a highly versatile building block, utilized extensively in the synthesis of targeted protein degraders (such as 1)[1] and as a 2 in food science[2].

As a Senior Application Scientist, I frequently observe that researchers mishandle this compound by failing to account for the unique thermodynamics of its active methylene group. This whitepaper provides an authoritative, causality-driven guide to the solubility and stability of sodium 2-pyrimidin-2-ylacetate, equipping you with self-validating experimental protocols to ensure absolute data integrity in your laboratory.

Structural and Physicochemical Profiling

Sodium 2-pyrimidin-2-ylacetate (

The chemical behavior of this molecule is governed by two features:

-

The Pyrimidine Nitrogen Atoms: These act as strong hydrogen-bond acceptors and can participate in ion-dipole interactions, significantly influencing polar solvent solubility.

-

The Active Methylene Group: Flanked by the electron-withdrawing pyrimidine ring and the carboxylate group, this

bridge is highly susceptible to degradation (decarboxylation) if the salt form is compromised.

Solubility Profile Across Solvent Classes

The dissolution of sodium 2-pyrimidin-2-ylacetate is a thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent. Because it is a sodium salt, its solubility profile is heavily skewed toward high-dielectric, polar media.

Quantitative Solubility Data

Note: The following values are empirically derived estimates typical for sodium salts of low-molecular-weight heterocyclic acetic acids at 25°C.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solvation Mechanism |

| Aqueous | Water | 80.1 | > 100 (Freely Soluble) | Strong ion-dipole interactions; robust hydration shell formation around |

| Polar Protic | Methanol | 32.7 | 15 - 30 (Soluble) | Hydrogen bonding stabilizes the carboxylate anion; moderate cation solvation. |

| Polar Protic | Ethanol | 24.5 | 1 - 5 (Sparingly Soluble) | Reduced dielectric constant lowers the ability to overcome lattice energy. |

| Polar Aprotic | DMSO | 46.7 | 20 - 50 (Soluble) | Excellent solvation of the |

| Polar Aprotic | Acetonitrile | 37.5 | < 0.1 (Practically Insoluble) | Insufficient hydrogen bonding capacity to stabilize the carboxylate anion. |

| Non-Polar | Hexane | 1.9 | < 0.01 (Insoluble) | Inability to disrupt the ionic crystal lattice. |

Thermodynamic Solvation Workflow

Thermodynamic pathways of sodium 2-pyrimidin-2-ylacetate dissolution in various solvent classes.

Stability and Degradation Kinetics

The most critical factor in handling sodium 2-pyrimidin-2-ylacetate is understanding its primary degradation pathway: Decarboxylation .

Heterocyclic acetic acids, such as 4 and 2-pyrimidinylacetic acid, are notoriously unstable in their free acid forms[4]. Upon mild heating, the acidic proton of the carboxylic acid hydrogen-bonds with the adjacent pyrimidine nitrogen. This creates a low-energy, 6-membered cyclic transition state that rapidly extrudes

The "Sodium Salt" Advantage:

By maintaining the molecule as a sodium salt, you eliminate the acidic proton required to form the cyclic transition state. The carboxylate anion (

pH-dependent decarboxylation mechanism of the pyrimidin-2-ylacetate moiety.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in causality checks to prevent common analytical artifacts.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Focus: Kinetic solubility methods (like solvent-shifting) often trap molecules in supersaturated states. The shake-flask method guarantees true thermodynamic equilibrium.

-

Preparation: Add an excess of sodium 2-pyrimidin-2-ylacetate solid (e.g., 150 mg) to a 2 mL Eppendorf tube.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, Methanol).

-

Equilibration: Agitate the suspension on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours.

-

Why 48 hours? This ensures the crystal lattice fully equilibrates with the solvated ions, preventing false-low readings from slow dissolution kinetics.

-

-

Phase Separation: Centrifuge the tubes at 15,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

-

Why centrifuge before filtering? Direct filtration forces nano-colloidal particles through the membrane pores, which artificially inflates the measured concentration.

-

-

Quantification: Dilute the filtrate appropriately and quantify using HPLC-UV at 254 nm against a validated standard curve.

Protocol 2: Forced Degradation & Stability-Indicating Assay

Causality Focus: To validate the stability of the salt versus the free acid, we must intentionally stress the molecule and monitor the mass balance of the parent compound against the formation of 2-methylpyrimidine.

-

Sample Preparation: Prepare three 1.0 mg/mL solutions of the compound in:

-

A: 0.1 N NaOH (Basic Stress)

-

B: 0.1 N HCl (Acidic Stress)

-

C: pH 7.4 Phosphate Buffer (Control)

-

-

Thermal Stress: Incubate all three vials at 60 °C for 24 hours.

-

Neutralization: After 24 hours, neutralize solutions A and B to pH ~7 using HCl and NaOH, respectively.

-

Why neutralize? Injecting highly acidic or basic samples into an HPLC can distort peak shapes and damage the silica-based stationary phase.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 3 µm).

-

Mobile Phase: Gradient of Acetonitrile and 10 mM Ammonium Bicarbonate buffer (pH 8.0).

-

Why pH 8.0 buffer? Using a standard acidic mobile phase (like 0.1% TFA) will convert the sodium salt to the free acid on-column, risking on-column decarboxylation and peak tailing.

-

-

Validation Check: Solution B (Acidic) should show a near-complete loss of the parent peak and the appearance of a new peak (2-methylpyrimidine). Solutions A and C should show >98% parent recovery, validating the protective nature of the sodium salt form.

Conclusion

Sodium 2-pyrimidin-2-ylacetate is a highly soluble, stable building block, provided its physicochemical boundaries are respected. By maintaining the compound in its salt form and avoiding acidic environments, researchers can completely bypass the notorious decarboxylation pathway that plagues heterocyclic acetic acids. Utilizing the thermodynamic and stability-indicating protocols outlined above will ensure high-fidelity data in your drug development workflows.

References

- Google Patents. "WO2021158634A1 - Irak degraders and uses thereof." google.com.

- Google Patents. "US20140094453A1 - Sweet flavor modifier." google.com.

-

NIH. "Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions." nih.gov. Verified URL:[Link]

-

Wikipedia. "Hammick reaction." wikipedia.org. Verified URL:[Link]

Sources

- 1. WO2021158634A1 - Irak degraders and uses thereof - Google Patents [patents.google.com]

- 2. US20140094453A1 - Sweet flavor modifier - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hammick reaction - Wikipedia [en.wikipedia.org]

The Privileged Pyrimidine Scaffold: A Comprehensive Technical Guide to Biological Activities and Preclinical Evaluation

Executive Summary: The Biomimetic Power of Pyrimidines

In the landscape of rational drug design, the pyrimidine ring—a six-membered diazine core—stands as one of the most privileged scaffolds. Because it forms the structural foundation of endogenous nucleobases (cytosine, thymine, and uracil), pyrimidine derivatives inherently possess a high degree of biomimicry. This structural familiarity allows them to act as highly effective decoys, seamlessly docking into the nucleotide-binding pockets of kinases, polymerases, and other critical enzymes 1. This whitepaper synthesizes the latest mechanistic insights, quantitative benchmarking, and self-validating experimental protocols for evaluating the anticancer, antiviral, and antimicrobial activities of next-generation pyrimidine derivatives.

Oncology: Precision Targeting and Cytotoxicity

Mechanistic Rationale

Modern oncology relies heavily on targeted therapies rather than broad-spectrum cytotoxic agents. Pyrimidine derivatives have shown exceptional promise by acting as dual-action inhibitors. For example, novel pyrimidine-sulfonamide hybrids demonstrate sub-micromolar affinity for Carbonic Anhydrase II (CA II) while simultaneously inhibiting Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) signaling 2. This dual inhibition disrupts intracellular pH homeostasis and suppresses cell migration, ultimately forcing the malignant cell into G2/M phase arrest and late apoptosis[2].

Quantitative Benchmarking

The structural functionalization of the C-4 and C-6 positions on the pyrimidine ring drastically alters cell-line selectivity. Table 1 summarizes the in vitro cytotoxicity of recent lead compounds.

Table 1: Cytotoxicity (IC50) of Select Pyrimidine Derivatives Against Cancer Cell Lines

| Compound Class | Target Cell Line | Key Mechanism / Target | IC50 | Reference Drug |

| Pyrimidine-sulfonamide hybrid 9a | HCT-116 (Colon) | CA II Inhibition / Apoptosis | 9.64 µM | 5-Fluorouracil (37.22 µM) |

| Thioether-pyrimidine hybrid 17 | MDA-MB-231 (Breast) | G2/M Arrest | 2.40 µM | 5-Fluorouracil (2.46 µM) |

| 1,3-Thiazolyl-pyrimidine hybrid 11 | HepG2 (Liver) | Antiproliferative | 3.27 µM | Doxorubicin (Standard) |

| Purine-pyrimidine hybrid 16 | MCF-7 (Breast) | Cytotoxicity | 0.80 µM | Doxorubicin (Standard) |

Data synthesized from recent preclinical evaluations 2, 3.[2][3]

Protocol: Standardized MTT Assay for Cytotoxicity Screening

To ensure a self-validating system, the following protocol integrates rigorous internal controls to eliminate false positives caused by solvent toxicity or assay degradation.

-

Cell Seeding: Seed target cells in a 96-well plate at a density of

to-

Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48–72 hour treatment window, preventing contact inhibition artifacts that skew viability data.

-

-

Compound Treatment: Apply serial dilutions of the pyrimidine derivative. Crucially, include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil).

-

Causality: The vehicle control normalizes baseline viability, isolating the compound's effect from solvent toxicity. The positive control validates the cell line's inherent sensitivity.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) and incubate for 4 hours at 37°C.

-

Causality: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to insoluble purple formazan. Dead cells lack this enzymatic activity.

-

-

Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well.

-

Causality: While SDS/HCl is sometimes used, DMSO is strictly preferred for pyrimidine screens. The highly lipophilic nature of substituted pyrimidines can cause precipitation in aqueous SDS, leading to optical interference.

-

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 via non-linear regression analysis.

Figure 1: Mechanistic pathways of pyrimidine-sulfonamide hybrids inducing cancer cell apoptosis.

Virology: Disrupting Protein-Protein Interactions (PPIs)

Mechanistic Rationale

Traditional antivirals often target active enzymatic sites, which are highly susceptible to point mutations and rapid resistance. Recent advancements have shifted focus toward disrupting viral Protein-Protein Interactions (PPIs). For the Influenza virus, the RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex consisting of PA, PB1, and PB2 subunits. Pyrimidine derivatives decorated with thio-N-(m-tolyl)acetamide side chains have been engineered to fit precisely into the PB1-binding pocket on the PA subunit, preventing the assembly of the RdRp complex and halting viral replication 4[4].

Quantitative Benchmarking

In recent studies, pyrimidine derivative "2d" demonstrated an IC50 of 90.1 µM in PA-PB1 ELISA assays, translating to a highly potent EC50 of 2.8 µM in Plaque Reduction Assays (PRA) utilizing MDCK cells, with an excellent cytotoxicity profile (CC50 > 250 µM) 4[4].

Figure 2: Screening workflow for pyrimidine-based PA-PB1 protein-protein interaction inhibitors.

Microbiology: Overcoming Antimicrobial Resistance

Mechanistic Rationale

As multidrug-resistant (MDR) bacterial strains proliferate, pyrimidine derivatives (specifically fused systems like imidazo[1,2-a]pyrimidines and pyridazino[1,2-a]pyrimidines) offer a novel mechanism of action 5[5]. Rather than targeting the cell wall, these compounds inhibit the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a tubulin homologue that forms a structural Z-ring at the bacterial division site; inhibiting it completely arrests bacterial cytokinesis 6[6].

Quantitative Benchmarking

Table 2: Antimicrobial Activity (MIC) of Fused Pyrimidine Derivatives

| Compound Class | Microorganism | MIC Value | Reference Drug |

| Pyridazino[1,2-a]pyrimidine 10 | S. aureus (Gram +) | 1–2 µmol/mL | Cefotaxime |

| Imidazo[1,2-a]pyrimidine | E. coli (Gram -) | 2.5 mg/mL | Gentamicin |

| Pyrimidin-2-ol analogue | C. albicans (Fungi) | Significant reduction | Nystatin |

Data synthesized from 5, 7.[5][7]

Protocol: Broth Microdilution Assay for MIC Determination

To accurately assess the Minimum Inhibitory Concentration (MIC), the assay must be rigorously controlled to prevent environmental variables from skewing the data.

-

Media Preparation: Prepare and sterilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Causality: Standardizing divalent cations (Ca²⁺ and Mg²⁺) is critical. Variations in cation concentrations directly alter the permeability of the Gram-negative bacterial outer membrane to heterocyclic compounds, leading to irreproducible MICs.

-

-

Serial Dilution: Prepare two-fold serial dilutions of the pyrimidine derivative directly in the 96-well microtiter plates. Include a growth control (no drug) and a sterility control (media only).

-

Inoculation: Add the bacterial suspension to achieve a strict final inoculum of

CFU/mL.-

Causality: A precisely standardized inoculum prevents the "inoculum effect," a phenomenon where artificially high bacterial densities overwhelm the drug concentration, yielding falsely elevated MIC values.

-

-

Incubation & Readout: Incubate at 37°C for 16-24 hours. The MIC is visually determined as the lowest concentration of the pyrimidine derivative that completely inhibits visible microbial growth.

Figure 3: Step-by-step logic of the broth microdilution assay for MIC determination.

References

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Source: PMC - NIH. 2

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Source: PMC - NIH. 4

-

Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Source: PMC - NIH. 5

-

Unveiling the Antimicrobial Potency of Pyrimidine Derivatives: A Comparative Guide. Source: Benchchem. 6

-

Recent Advances in Pyrimidine-Based Drugs. Source: PMC - NIH. 1

-

Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Source: PMC - NIH.3

-

Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Source: PMC - NIH. 7

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Computational Modeling and Docking of Pyrimidine Compounds: A Technical Guide

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role as a building block in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its profound biological importance.[1][2][3] This inherent biological relevance has established the pyrimidine framework as a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

The unique physicochemical properties of the pyrimidine ring, such as its ability to act as both a hydrogen bond donor and acceptor, facilitate specific and robust interactions with biological targets.[1] The synthetic tractability of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][4]

In the modern drug discovery paradigm, computational techniques, particularly molecular docking, are indispensable for accelerating the identification and optimization of pyrimidine-based drug candidates.[7][8] Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[8][9] This in-depth technical guide provides a comprehensive overview of the principles and a step-by-step workflow for conducting rigorous and reliable computational modeling and docking studies of pyrimidine compounds.

Part 1: Foundational Principles of a Robust Docking Study

A successful molecular docking study is not merely about generating a binding score; it is a multi-step process where each stage is critical for the validity of the final results. The old adage of "garbage in, garbage out" is particularly pertinent in computational chemistry.

The Importance of High-Quality Input Structures

The accuracy of a docking prediction is fundamentally dependent on the quality of the three-dimensional structures of both the protein (receptor) and the pyrimidine compound (ligand).

-

Receptor Preparation: The starting point is typically an experimentally determined protein structure from the Protein Data Bank (PDB). However, these structures are not immediately ready for docking. They often contain crystal packing artifacts, missing atoms (especially hydrogens), and water molecules that may or may not be relevant to ligand binding. A meticulous preparation phase is therefore non-negotiable.[10][11][12]

-

Ligand Preparation: Similarly, the 2D chemical structure of a pyrimidine derivative must be converted into a valid 3D conformation with appropriate protonation states and partial charges. The inherent flexibility of the ligand, particularly its rotatable bonds, must also be correctly defined.[13][14]

Choosing the Right Tool for the Job: Docking Algorithms and Software

A variety of molecular docking software packages are available, each employing different search algorithms and scoring functions.[15][16][17] Common search algorithms include genetic algorithms (e.g., in GOLD and AutoDock) and fragment-based methods. Scoring functions are mathematical models used to estimate the binding affinity between the ligand and the receptor.[18]

It is crucial to understand that there is no "one-size-fits-all" solution. The choice of software and algorithm may depend on the specific biological target and the goals of the study (e.g., virtual screening of a large library versus detailed binding mode analysis of a few compounds).[19][20]

Part 2: A Step-by-Step Protocol for Molecular Docking

This section outlines a detailed, field-proven workflow for a typical molecular docking experiment involving a pyrimidine-based ligand.

Experimental Workflow: Molecular Docking of Pyrimidine Compounds

Caption: A generalized workflow for molecular docking studies.

Step 1: Receptor Preparation

-

Obtain Protein Structure: Download the 3D coordinates of the target protein from the Protein Data Bank (PDB). For this example, we'll consider Cyclin-Dependent Kinase 2 (CDK2), a common target for pyrimidine-based inhibitors (e.g., PDB ID: 1HCK).[21]

-

Clean the Structure: Load the PDB file into a molecular visualization program like PyMOL or UCSF Chimera.[10][22] Remove all non-essential molecules, including water, co-solvents, and ions, unless they are known to play a critical role in ligand binding.[12]

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[11] Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH. Assign partial atomic charges using a standard force field like AMBER or CHARMM. Tools like AutoDockTools (ADT) can automate this process.[13][23]

-

Output: Save the prepared receptor in a format required by the docking software, such as PDBQT for AutoDock.[23]

Step 2: Ligand Preparation

-

Generate 3D Structure: Create the 3D structure of your pyrimidine compound. This can be done using chemical drawing software like ChemDraw or Marvin Sketch and saving it in a format like MOL or SDF.[21][24]

-

Charge and Bond Definition: Load the ligand structure into a tool like AutoDockTools.[14] Assign Gasteiger charges, which are commonly used for small molecules. The software will also automatically detect and define rotatable bonds, which is crucial for flexible ligand docking.[14]

-

Output: Save the prepared ligand in the PDBQT format.[24]

Step 3: The Docking Simulation

-

Define the Binding Site (Grid Box): To focus the docking search, define a three-dimensional grid box that encompasses the active site of the receptor.[12] This is typically centered on the location of a co-crystallized ligand or key catalytic residues.[22]

-

Set Docking Parameters: Configure the docking parameters in a text file (e.g., a Docking Parameter File or .dpf for AutoDock).[23] This includes specifying the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.[21]

-

Execute the Docking Run: Launch the docking simulation from the command line, providing the prepared receptor, ligand, and parameter files as input.[9][23]

Step 4: Post-Docking Analysis and Validation

-

Analyze Docking Poses and Scores: The docking software will output multiple possible binding poses for the ligand, each with a corresponding binding energy score (e.g., in kcal/mol).[18][25] Lower scores generally indicate more favorable binding.[18] The results are often clustered based on conformational similarity (RMSD).[18][26]

-

Visualize Interactions: Load the docked complex (receptor + best-scoring ligand pose) into a visualization tool.[25][27] Analyze the key intermolecular interactions, such as:

-

Hydrogen bonds: Crucial for specificity and affinity.

-

Hydrophobic interactions: Often involving alkyl and aromatic groups.

-

Pi-stacking: Common with aromatic rings like pyrimidine.

-

-

Validate the Docking Protocol: A critical step is to validate the chosen docking protocol. If a co-crystallized ligand is available, a standard validation method is to remove it from the binding site and then re-dock it.[28][29] If the docking program can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å, the protocol is considered reliable.[29][30]

| Compound ID | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic/Pi-Alkyl Interactions (Residues) |

| Reference Ligand | -8.5 | GLU 81, LEU 83 | ILE 10, VAL 18, ALA 31, VAL 64, PHE 80, LYS 129 |

| Pyrimidine A | -9.2 | LEU 83, ASP 86 | ILE 10, VAL 18, PHE 80, PHE 82, LYS 129 |

| Pyrimidine B | -7.8 | GLU 81 | VAL 18, ALA 31, LEU 134 |

Data is illustrative and based on typical interactions observed in pyrimidine-kinase complexes.[21]

Part 3: Advanced Considerations for Scientific Rigor

To move beyond a basic docking exercise and produce publication-quality results, several advanced concepts must be considered.

Addressing Protein Flexibility

Standard docking often treats the protein as a rigid entity, which is a significant simplification.[31] In reality, the binding site can undergo conformational changes to accommodate the ligand, a phenomenon known as "induced fit."[31] Advanced techniques to account for this include:

-

Ensemble Docking: Docking the ligand into an ensemble of different receptor conformations, which can be derived from multiple experimental structures or snapshots from a molecular dynamics (MD) simulation.[31]

-

Induced-Fit Docking (IFD): Specialized protocols that allow for side-chain flexibility in the binding site during the docking process.[31]

The Role of Water Molecules

Water molecules in the binding site can play a crucial role by mediating hydrogen bonds between the ligand and the receptor. Deciding whether to keep or remove specific water molecules is a critical judgment call. If a water molecule is conserved across multiple crystal structures and forms bridging interactions, it should likely be retained during the docking simulation.[11]

Beyond Scoring Functions: Post-Docking Refinement

Docking scores are estimations and can sometimes be inaccurate.[18] For high-priority compounds, it is advisable to use more computationally intensive methods to refine and re-rank the docking poses. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimates of binding free energy.[32] Furthermore, running molecular dynamics (MD) simulations on the docked complex can assess the stability of the predicted binding pose over time.[33]

Decision-Making in Docking Protocol Selection

Caption: Decision tree for selecting an appropriate docking strategy.

Conclusion

Computational modeling and molecular docking are powerful tools in the arsenal of the medicinal chemist, particularly for exploring the vast chemical space of pyrimidine derivatives.[4][34] A successful docking study is a blend of understanding the underlying theoretical principles and applying meticulous, validated protocols. By carefully preparing input structures, selecting appropriate algorithms, and critically analyzing the results, researchers can generate meaningful hypotheses about protein-ligand interactions. This, in turn, can guide synthetic efforts, prioritize experimental testing, and ultimately accelerate the journey from a promising pyrimidine scaffold to a novel therapeutic agent.[35][36]

References

-

Beyond the Basics: Advanced Molecular Docking Techniques in CADD Research. (n.d.). Available at: [Link].

- Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available at: [https://researchtrend.net/ijet/6-2-3-1_I profusely apologize, but I am unable to access the provided URL. Therefore, I cannot guarantee the accuracy of the citation information.](httpss://researchtrend.net/ijet/6-2-3-1_I profusely apologize, but I am unable to access the provided URL.

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link].

-

Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link].

-

DNASTAR. (n.d.). NovaDock Molecular Docking Software. DNASTAR. Available at: [Link].

-

SwRI. (n.d.). Rhodium™ Molecular Docking Software. SwRI. Available at: [Link].

-

(2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Health and Allied Sciences. Available at: [Link].

-

Ingenta Connect. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Ingenta Connect. Available at: [Link].

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link].

-

PubMed. (2025). Recent Advances in Molecular Docking Techniques: Transforming Perspectives in Distinct Drug Targeting and Drug Discovery Approaches. PubMed. Available at: [Link].

-

(n.d.). Session 4: Introduction to in silico docking. Available at: [Link].

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Available at: [Link].

-

OpenEye Scientific. (n.d.). Molecular Docking Software | OEDocking TK. OpenEye Scientific. Available at: [Link].

-

YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Available at: [Link].

-

SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace. Available at: [Link].

-

MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link].

-

CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. Available at: [Link].

-

CCDC. (2024). Getting Started with Protein-Ligand Docking Using GOLD. CCDC. Available at: [Link].

-